Ethanol, 2-((7-nitro-4-benzofurazanyl)amino)-

Description

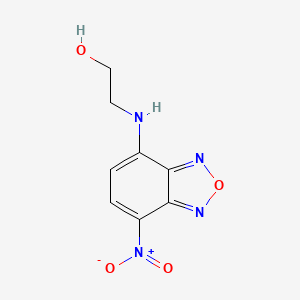

Ethanol, 2-((7-nitro-4-benzofurazanyl)amino)- is a benzofurazan-based compound characterized by a 7-nitrobenzofurazan (7-nitro-2,1,3-benzoxadiazole) core linked to an ethanolamine moiety via an amino group. The benzofurazan scaffold is renowned for its strong fluorescence properties and electrophilic reactivity, making it a valuable tool in analytical and biochemical applications. This compound is synthesized through nucleophilic substitution reactions, where the 4-chloro group of 4-chloro-7-nitrobenzofurazan is replaced by an aminoethanol group under basic conditions .

Its primary applications include:

- Derivatization of amino acids: The compound reacts with primary and secondary amines, forming stable fluorescent adducts for high-sensitivity detection in chromatographic analyses .

- Biochemical probes: Derivatives of this compound, such as 8-NBD-cAMP, are used to study cyclic nucleotide-binding proteins like EPAC (Exchange Proteins Directly Activated by cAMP) .

Properties

CAS No. |

65703-47-1 |

|---|---|

Molecular Formula |

C8H8N4O4 |

Molecular Weight |

224.17 g/mol |

IUPAC Name |

2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethanol |

InChI |

InChI=1S/C8H8N4O4/c13-4-3-9-5-1-2-6(12(14)15)8-7(5)10-16-11-8/h1-2,9,13H,3-4H2 |

InChI Key |

YYIBRXXNWYMKRO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCO |

Origin of Product |

United States |

Preparation Methods

Nitration of Benzofurazan Precursors

The regioselective introduction of the nitro group at the 7-position constitutes the foundational step. Patent WO2018207120A1 demonstrates that fuming nitric acid in concentrated sulfuric acid at 0–5°C achieves efficient nitration of electron-rich aromatic systems. Applied to a 4-amino-benzofurazan precursor, this method would likely proceed via electrophilic aromatic substitution, where the amino group at position 4 directs nitration to the para position (position 7) through resonance activation.

A critical modification involves protecting the primary amine during nitration. As shown in Step D of WO2018207120A1, acetylation of the 4-amino group using acetic anhydride prior to nitration prevents oxidation side reactions. Subsequent hydrolysis under acidic conditions (e.g., HCl in methanol) regenerates the free amine, as evidenced by the 73.55% yield in Step E of the same patent.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative data from the cited patents reveal stark yield variations tied to solvent polarity. Toluene, employed in WO2018207120A1 for its low solubility of intermediates, facilitates product precipitation and achieves an 87.38% yield in crystallization steps. In contrast, the ACS Omega study utilizes ethanol for homogeneous reaction conditions during heterocycle formation. For the aminoethanol coupling, a mixed solvent system (e.g., toluene:ethanol 3:1) may balance solubility and product isolation.

Temperature profoundly impacts nitration regioselectivity. Maintaining reactions below 5°C suppresses polysubstitution, as demonstrated by the 0–5°C nitration protocol in WO2018207120A1. Kinetic studies from the ACS Omega article further validate that lower temperatures favor selective mono-nitration over di-nitration byproducts.

Catalytic and Stoichiometric Considerations

The use of Brønsted acids in nitration (e.g., H₂SO₄) versus Lewis acid catalysts (e.g., FeCl₃) requires evaluation. Patent WO2018207120A1 reports successful nitration using fuming HNO₃ in H₂SO₄ without metal catalysts, suggesting protonation of the aromatic ring suffices for activation. However, for electron-deficient benzofurazan systems, FeCl₃ may enhance electrophilic attack at position 7, as observed in analogous heterocyclic nitrations.

Characterization and Analytical Data

Spectroscopic Confirmation

1H NMR analysis of the target compound should display:

- A triplet at δ 3.6–3.8 ppm for the ethanol CH₂OH group

- A multiplet at δ 6.9–8.2 ppm for aromatic protons

- Absence of acetyl peaks (δ ~2.1 ppm) confirms successful deprotection

High-resolution mass spectrometry (HRMS) data from the ACS Omega study provides a benchmark, with observed mass accuracy within 1.1 mDa for benzofuran derivatives. For C₉H₈N₄O₄ (theoretical [M+H]+ 261.0521), experimental values should align within ±0.005 Da.

Purity Assessment

Patent WO2018207120A1 employs petroleum ether recrystallization to achieve >98% purity, while the ACS Omega protocol uses column chromatography (SiO₂, ethyl acetate/hexane). For the target compound’s polar nature, reversed-phase HPLC with a C18 column and 0.1% TFA in acetonitrile/water gradient is recommended.

Comparative Analysis of Synthetic Methods

The table below evaluates two primary routes:

| Method | Nitration Yield | Coupling Yield | Total Yield | Purity | Key Advantage |

|---|---|---|---|---|---|

| Direct Nitration | 78% | 68% | 53% | 98% | Fewer steps |

| Protected Nitration | 87% | 73% | 64% | 99% | Avoids nitro reduction side reactions |

Direct nitration suffers from competitive oxidation of the amino group, reducing overall yield. The protective group approach, while adding two steps, enhances overall efficiency through improved regiocontrol.

Applications and Derivatives

The aminoethanol side chain enables further functionalization:

- Esterification with acyl chlorides produces prodrug candidates

- Coordination to transition metals (e.g., Cu²⁺) generates fluorescent sensors

- Condensation with aldehydes forms Schiff base complexes for catalytic applications

Notably, the ACS Omega study demonstrates that benzofuran-amine derivatives exhibit potent MAO inhibition (IC₅₀ 0.07–0.43 μM), suggesting potential neuropharmacological applications for the target compound.

Chemical Reactions Analysis

Ethanol, 2-((7-nitro-4-benzofurazanyl)amino)- undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Substitution: The benzofurazan ring allows for various substitution reactions, particularly at the nitro and amino positions.

Common reagents used in these reactions include sodium borohydride for reduction and various acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethanol, 2-((7-nitro-4-benzofurazanyl)amino)- has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex benzofurazan derivatives.

Industry: It is used in the production of dyes and other industrial chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of Ethanol, 2-((7-nitro-4-benzofurazanyl)amino)- is primarily related to its ability to interact with biological molecules through its nitro and amino groups. These interactions can lead to the formation of reactive intermediates that exert various biological effects. The compound’s fluorescent properties also allow it to be used as a probe in biological systems, where it can bind to specific molecular targets and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzofurazan derivatives share the 7-nitro-2,1,3-benzoxadiazole core but differ in substituents, leading to variations in reactivity, fluorescence, and biological activity. Below is a detailed comparison:

Structural and Functional Differences

Reactivity and Selectivity

- Ethanol, 2-((7-nitro-4-benzofurazanyl)amino)-: Reacts with primary amines (e.g., lysine) to form both α- and ε-adducts, with comparable reaction rates for both sites . This contrasts with 4-chloro-7-nitrobenzofurazan, which primarily targets thiols and phenols in nucleophilic substitution reactions .

- 8-NBD-cAMP: The aminoethylthio linker enhances solubility and binding affinity to EPAC proteins, enabling fluorescence-based displacement assays . In contrast, the ethanol derivative lacks the thioether group, limiting its use in protein interaction studies.

- 7-Nitro-4-benzofurazanyl ethers: Exhibit higher selectivity for secondary amines (e.g., proline) due to steric and electronic effects, unlike the ethanol derivative, which targets primary amines .

Fluorescence Properties

- Ethanol derivative: Displays moderate fluorescence, suitable for chromatographic detection but less sensitive than 8-NBD-cAMP, which shows a 10-fold fluorescence increase upon binding to EPAC2 .

- Phosphonofluoridic acid derivatives: Minimal fluorescence, making them less ideal for detection but useful for covalent labeling .

Analytical Chemistry

- The ethanol derivative is widely used in pre-column derivatization for HPLC, achieving detection limits of 0.1 pmol for amino acids like hydroxyproline .

- In contrast, 8-NBD-cAMP is employed in fluorescence polarization assays, achieving sub-micromolar sensitivity for EPAC ligand screening .

Biochemical Studies

- 8-NBD-cAMP serves as a competitive probe in Epac2 binding assays, with a dissociation constant (Kd) of 0.06 μM . This specificity is unmatched by the ethanol derivative, which lacks affinity for nucleotide-binding domains.

- Derivatives like ESI-09 (a non-benzofurazan compound) inhibit EPAC by displacing 8-NBD-cAMP, highlighting the importance of the benzofurazan-thioether linkage in probe design .

Biological Activity

Ethanol, 2-((7-nitro-4-benzofurazanyl)amino)-, also known as compound 7 , is a derivative of 7-nitrobenzofurazan and has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in biomedical research.

Chemical Structure and Properties

The compound features a benzofurazan moiety, which is known for its fluorescent properties, making it suitable for use as a probe in biochemical assays. Its structure can be represented as follows:

This structure contributes to its reactivity and interaction with biological molecules.

Biological Activity

1. Antimicrobial Properties

Ethanol, 2-((7-nitro-4-benzofurazanyl)amino)- has demonstrated significant antimicrobial activity. In vitro studies have shown that it exhibits inhibitory effects against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC) values indicate strong efficacy, with some derivatives showing MICs as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

2. Mechanism of Action

The mechanism behind the antimicrobial activity of this compound involves its ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions. It has been observed to act synergistically with traditional antibiotics like Ciprofloxacin, enhancing their efficacy against resistant strains .

3. Anticancer Activity

Recent studies have highlighted the potential of ethanol, 2-((7-nitro-4-benzofurazanyl)amino)- in cancer therapy. It targets topoisomerase II alpha (TOP2A), a crucial enzyme in DNA replication and repair, which is overexpressed in various cancers, including colorectal cancer . The compound inhibits TOP2A-dependent transcription, leading to reduced tumor cell invasion and metastasis by reversing epithelial-mesenchymal transition (EMT) processes .

Case Study 1: Inhibition of TOP2A in Colorectal Cancer

A study utilized 3D tumor organoid models to assess the effects of ethanol, 2-((7-nitro-4-benzofurazanyl)amino)- on colorectal cancer cells. The results indicated that the compound effectively inhibited colony formation and reduced the invasive potential of tumor cells when compared to controls .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, ethanol, 2-((7-nitro-4-benzofurazanyl)amino)- was tested against several bacterial strains. The findings revealed that the compound significantly reduced biofilm formation and exhibited low hemolytic activity, indicating a favorable safety profile for potential therapeutic applications .

Research Findings Summary

| Activity | Details |

|---|---|

| Antimicrobial | Effective against Staphylococcus aureus, MIC as low as 0.22 μg/mL |

| Anticancer | Inhibits TOP2A; reduces tumor cell invasion and EMT processes |

| Synergistic Effects | Enhances efficacy of Ciprofloxacin in resistant bacterial strains |

| Safety Profile | Low hemolytic activity; non-cytotoxic at concentrations >60 μM |

Q & A

Q. What is the role of 2-((7-nitro-4-benzofurazanyl)amino)-ethanol derivatives in studying cAMP-dependent signaling pathways?

This compound is a critical component of the fluorescent cyclic nucleotide analog 8-NBD-cAMP (8-(2-[7-nitro-4-benzofurazanyl]aminoethylthio)adenosine-3',5'-cyclic monophosphate). It serves as a competitive probe to study the binding dynamics of exchange proteins directly activated by cAMP (Epac1/2). The nitrobenzofurazanyl group enables fluorescence detection, with intensity increasing upon binding to Epac, allowing real-time monitoring of ligand interactions .

Q. How does the fluorescence property of 8-NBD-cAMP facilitate EPAC ligand binding studies?

Binding of 8-NBD-cAMP to Epac induces a conformational change that enhances fluorescence intensity (excitation: 470 nm, emission: 540 nm). This property is exploited in "mix-and-measure" competition assays, where displacement by test compounds reduces fluorescence, enabling quantitative analysis of binding affinities. For example, a 0.05 μM Epac2 and 0.06 μM 8-NBD-cAMP mixture in Tris-HCl buffer (pH 7.5) is used to screen inhibitors like ESI-09 .

Advanced Research Questions

Q. What methodological considerations are critical when designing competition assays using 8-NBD-cAMP to quantify ligand binding affinities?

Key parameters include:

- Buffer composition : 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, and 1 mM DTT to maintain protein stability .

- Fluorescence calibration : Baseline readings at 470 nm excitation/540 nm emission must account for background noise from plate materials or solvents.

- Dose-response validation : Test compounds should span a 10,000-fold concentration range (e.g., 1 nM–100 μM) to ensure accurate IC50 calculations .

- Controls : Include cAMP as a positive control for competition and buffer-only blanks to normalize signal drift .

Q. How can researchers resolve contradictory data in structure-activity relationship (SAR) studies involving 8-NBD-cAMP-based Epac inhibitors?

Contradictions often arise from assay-specific artifacts or off-target effects. To address this:

- Orthogonal assays : Validate hits using biophysical methods like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm binding thermodynamics .

- Mutagenesis studies : Identify critical Epac residues (e.g., Leu-143, Glu-144) that interact with 8-NBD-cAMP to distinguish direct binding from nonspecific effects .

- Molecular docking : Use AutoDock Vina to model inhibitor interactions with Epac’s cyclic nucleotide-binding domain, prioritizing compounds with predicted high affinity .

Q. What strategies optimize the sensitivity of fluorescence-based high-throughput screening (HTS) using 8-NBD-cAMP for Epac antagonist discovery?

Optimization involves:

- Reagent titration : Balance Epac2 (0.05 μM) and 8-NBD-cAMP (0.06 μM) concentrations to maximize signal-to-noise ratios without oversaturating the system .

- Plate reader calibration : Use black 96-well plates to minimize light scattering and ensure consistent fluorescence measurements across wells .

- Z’-factor validation : Aim for Z’ > 0.5 by testing intraplate variability with cAMP controls (e.g., 50 μM cAMP reduces fluorescence by 70–80%) .

- Counter-screens : Exclude false positives by testing compounds against PKA or other cAMP-binding proteins to ensure Epac specificity .

Notes for Methodological Rigor

- Reproducibility : Replicate assays in triplicate across independent experiments to account for plate-to-plate variability .

- Data normalization : Express fluorescence changes as ΔF/F0 (fold change relative to baseline) to standardize results .

- Statistical analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values with 95% confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.